3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide
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Overview
Description
3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorophenoxy group enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(2’-Fluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound and facilitates the reaction. The general reaction scheme is as follows:
3-[(2’-Fluorophenoxy)methyl]bromobenzene+Zn→3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for high efficiency, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound readily participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a cross-coupling reaction with an aryl halide, the major product would be a biaryl compound.
Scientific Research Applications
3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It plays a role in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the bromide ion, forming a reactive species that can attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is the basis for its use in cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
- 3-(Ethoxycarbonyl)phenylzinc iodide
Uniqueness
3-[(2’-Fluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the fluorophenoxy group, which enhances its reactivity and selectivity. This makes it particularly valuable in reactions where high precision and efficiency are required.
Properties
Molecular Formula |
C13H10BrFOZn |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
KXWVCMUMFXRHHX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C[C-]=C2)F.[Zn+]Br |
Origin of Product |
United States |
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